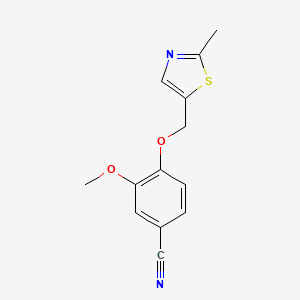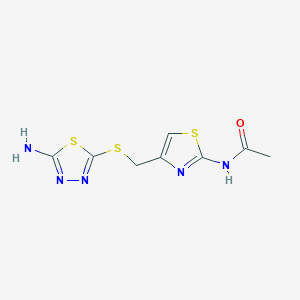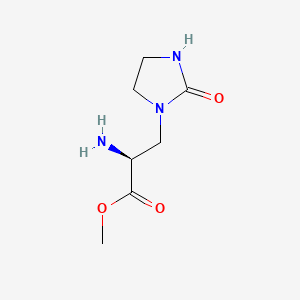![molecular formula C37H35PSi B14896462 (2'-(Diethyl(methyl)silyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14896462.png)
(2'-(Diethyl(methyl)silyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’-(Diethyl(methyl)silyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is an organophosphorus compound that features a unique combination of silyl and phosphane groups attached to a binaphthyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(Diethyl(methyl)silyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane typically involves the reaction of a binaphthyl derivative with diethyl(methyl)silyl chloride and diphenylphosphine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2’-(Diethyl(methyl)silyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The compound can coordinate with transition metals to form complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Coordination: Transition metal salts like palladium chloride or rhodium chloride are often used to form coordination complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Metal Complexes: Formed through coordination with transition metals.
Scientific Research Applications
Chemistry
In chemistry, (2’-(Diethyl(methyl)silyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is used as a ligand in homogeneous catalysis. It is particularly effective in asymmetric hydrogenation and hydroformylation reactions, where it helps to achieve high enantioselectivity.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable metal complexes makes it valuable in the development of catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of (2’-(Diethyl(methyl)silyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane primarily involves its role as a ligand in catalysis. The compound coordinates with a metal center, forming a complex that can facilitate various chemical transformations. The silyl and phosphane groups play a crucial role in stabilizing the metal center and enhancing the reactivity of the complex.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A well-known ligand used in asymmetric catalysis.
Diphenylphosphine: A simpler phosphane compound used in various organic reactions.
Diethyl(methyl)silyl chloride: A silylating agent used in the protection of hydroxyl groups.
Uniqueness
(2’-(Diethyl(methyl)silyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is unique due to the combination of silyl and phosphane groups on a binaphthyl backbone. This unique structure allows it to form highly stable and reactive metal complexes, making it particularly valuable in asymmetric catalysis and material science applications.
Properties
Molecular Formula |
C37H35PSi |
|---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
[1-[2-[diethyl(methyl)silyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C37H35PSi/c1-4-39(3,5-2)35-27-25-29-17-13-15-23-33(29)37(35)36-32-22-14-12-16-28(32)24-26-34(36)38(30-18-8-6-9-19-30)31-20-10-7-11-21-31/h6-27H,4-5H2,1-3H3 |
InChI Key |
NNMVUZKWNXTVKM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(CC)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


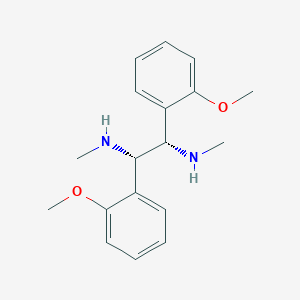
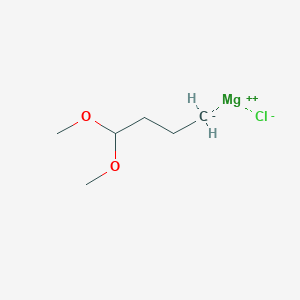
![Ethyl 8-(methoxymethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14896392.png)
![6-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14896399.png)
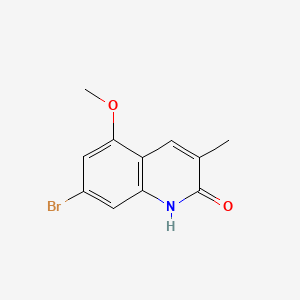


![1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B14896448.png)

